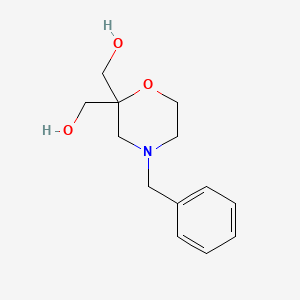
2,2-Morpholinedimethanol,4-(phenylmethyl)-
Descripción general
Descripción
2,2-Morpholinedimethanol,4-(phenylmethyl)- is a chemical compound with the molecular formula C12H17NO3 It is characterized by a morpholine ring substituted with a benzyl group and two hydroxymethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Morpholinedimethanol,4-(phenylmethyl)- typically involves the reaction of morpholine with benzyl chloride in the presence of a base, followed by the introduction of hydroxymethyl groups. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Base: Sodium hydroxide or potassium carbonate is often used as a base.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions.
Industrial Production Methods
In an industrial setting, the production of 2,2-Morpholinedimethanol,4-(phenylmethyl)- may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Morpholinedimethanol,4-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Benzylmorpholine carboxylic acid or benzylmorpholine aldehyde.
Reduction: Benzylmorpholine derivatives with reduced functional groups.
Substitution: Various substituted benzylmorpholine compounds.
Aplicaciones Científicas De Investigación
2,2-Morpholinedimethanol,4-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Morpholinedimethanol,4-(phenylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Morpholinedimethanol,4-(phenylmethyl)-: Unique due to its specific substitution pattern.
Benzylmorpholine: Lacks the hydroxymethyl groups.
Morpholine derivatives: Various derivatives with different substituents.
Uniqueness
2,2-Morpholinedimethanol,4-(phenylmethyl)- is unique due to the presence of both benzyl and hydroxymethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H19NO3 |
|---|---|
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
[4-benzyl-2-(hydroxymethyl)morpholin-2-yl]methanol |
InChI |
InChI=1S/C13H19NO3/c15-10-13(11-16)9-14(6-7-17-13)8-12-4-2-1-3-5-12/h1-5,15-16H,6-11H2 |
Clave InChI |
UBOUBDCIUAWQSG-UHFFFAOYSA-N |
SMILES canónico |
C1COC(CN1CC2=CC=CC=C2)(CO)CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-3-[[5-(4-morpholinylcarbonyl)-2-pyridinyl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-Pyridinone](/img/structure/B8332431.png)
![3,4-Dichloro-N-[4-(1H-imidazol-1-yl)butyl]benzamide](/img/structure/B8332442.png)




![3-(4-Bromo-phenyl)-benzo[d]isoxazol-6-ol](/img/structure/B8332490.png)

![6-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B8332505.png)

![4-Phenethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B8332518.png)
![3-(4-Bromo-3,5-dimethyl-phenyl)-5-methyl-[1,2,4]oxadiazole](/img/structure/B8332519.png)
